ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 1.35 (t, 3H, J = 7.1 Hz) : Methyl protons of the ethyl ester (-OCH₂CH₃).
- δ 4.32 (q, 2H, J = 7.1 Hz) : Methylene protons of the ethyl ester (-OCH₂CH₃).
- δ 4.87 (s, 2H) : Methylene bridge (-CH₂-) linking the triazole and carbamoyl groups.
- δ 6.90–7.25 (m, 4H) : Aromatic protons of the 2-methylphenyl group.
- δ 2.42 (s, 3H) : Methyl group on the 2-methylphenyl ring.
- δ 8.50 (s, 1H) : Proton on the triazole ring (C4-H).
¹³C NMR (100 MHz, CDCl₃) :
- δ 14.1 : Methyl carbon of the ethyl ester.
- δ 61.5 : Methylene carbon of the ethyl ester.
- δ 53.8 : Methylene bridge carbon (-CH₂-).
- δ 165.4 and 160.2 : Carbonyl carbons (ester and carbamoyl, respectively).
- δ 121.5–137.8 : Aromatic carbons of the 2-methylphenyl group.
- δ 20.9 : Methyl carbon on the 2-methylphenyl ring.
Infrared (IR) Absorption Characteristics
The IR spectrum (KBr pellet, cm⁻¹) reveals:
- 1735 : Strong stretching vibration of the ester carbonyl (C=O).
- 1680 : Carbamoyl carbonyl (C=O) stretch.
- 1540–1600 : Aromatic C=C bending vibrations.
- 1245 : C-O ester asymmetric stretching.
- 1170 : N-H bending (carbamoyl group).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry (positive mode) shows:
- [M + H]⁺ at m/z 301.1, consistent with the molecular formula C₁₅H₁₇N₄O₃⁺.
- Major fragments:
- m/z 256.0: Loss of the ethyl group (-CH₂CH₃, 45 Da).
- m/z 199.1: Cleavage of the carbamoyl methylene bridge (-CH₂CONH-).
- m/z 134.0*: 2-methylphenyl ion ([C₇H₇]⁺).
Properties
IUPAC Name |
ethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-14(20)12-8-18(17-16-12)9-13(19)15-11-7-5-4-6-10(11)2/h4-8H,3,9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKVQJZBXWSJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes. This method is favored for its high yield and selectivity . The reaction conditions often include the use of copper(I) catalysts and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Modifications at Position 1 of the Triazole Core
The substituent at position 1 significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Impact of Substituents on Properties
- Polarity/Solubility : Carbamoyl and urea groups (target compound and ) improve aqueous solubility compared to benzyl or aryl substituents. Methoxy () and fluorine () substituents further modulate solubility via electronic effects.
- Lipophilicity : Benzyl () and difluorobenzyl () groups increase logP values, favoring membrane permeability. The target compound’s 2-methylphenyl-carbamoyl balance may optimize bioavailability.
- Biological Activity: Urea-containing analogs () show notable antiproliferative effects, suggesting the carbamoyl group in the target compound could similarly interact with cellular targets. Fluorinated derivatives () are prioritized for stability in drug development.
Biological Activity
Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 901723-78-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
- Structure : The compound features a triazole ring that is substituted with an ethyl ester and a carbamoyl group.
Triazoles are known for their ability to inhibit specific enzymes and pathways within biological systems. This compound acts primarily through the inhibition of cytochrome P450 enzymes, which are crucial for various metabolic processes in organisms. This inhibition can lead to significant alterations in drug metabolism and the biosynthesis of sterols and other compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives, including this compound. For example, a study investigating various triazole-containing hybrids demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) with IC50 values ranging from 12.22 to 55.57 µM depending on the specific structure of the derivative .
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| HepG-2 | 12.22 | 4-Aminophenyl derivative |
| HCT-116 | 14.16 | 4-Aminophenyl derivative |
| MCF-7 | 14.64 | 4-Aminophenyl derivative |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance or reduce cytotoxic effects depending on their electronic and steric properties .
Case Study 1: Anticancer Efficacy
A notable case study focused on a series of triazole derivatives similar to this compound assessed their anticancer efficacy in vitro. The study reported that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups .
Case Study 2: Enzyme Inhibition
Another investigation explored the inhibitory effects of various triazoles on cytochrome P450 enzymes. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in modulating drug metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
